molecular formula C19H16N2OS B2748455 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide CAS No. 2035000-49-6

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide

Cat. No.: B2748455
CAS No.: 2035000-49-6
M. Wt: 320.41
InChI Key: ROOVBUMLWHCKPE-CMDGGOBGSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide is a complex organic compound that features a combination of a thiophene ring, a pyridine ring, and a cinnamamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine derivative.

    Formation of the Cinnamamide Intermediate: The next step involves the synthesis of cinnamamide. This can be achieved by reacting cinnamic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Coupling Reaction: The final step involves coupling the pyridine intermediate with the cinnamamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene, pyridine, and cinnamamide moieties, which may confer distinct biological and chemical properties

Properties

IUPAC Name

(E)-3-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-18(9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-20-19(16)17-10-12-23-14-17/h1-12,14H,13H2,(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOVBUMLWHCKPE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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